(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hcl
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Overview
Description
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride is a fluorinated amine compound with a tetrahydrofuran ring This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through nucleophilic substitutions, [3+2]-cycloadditions, oxidative cyclizations, and ring-opening of bicyclic oxanorbornenes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using various methods, including the use of trifluoromethylating agents such as Ruppert-Prakash reagent (CF₃SiMe₃) or trifluoromethyl iodide (CF₃I).
Amine Formation: The amine group can be introduced through reductive amination or other amination reactions.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The tetrahydrofuran ring may contribute to the compound’s binding affinity and specificity for certain molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
α-Trifluoromethylstyrene Derivatives: These compounds also contain a trifluoromethyl group and are used in various synthetic applications.
Substituted Tetrahydrofurans: Compounds with similar tetrahydrofuran rings, used in the synthesis of natural products and other complex molecules.
Uniqueness
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride is unique due to the combination of the trifluoromethyl group and the tetrahydrofuran ring. This combination imparts distinct physical and chemical properties, making it valuable in various applications where other similar compounds may not be as effective.
Biological Activity
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride, with the molecular formula C6H11ClF3NO and a molecular weight of approximately 205.60 g/mol, is a fluorinated amine compound that has garnered interest for its potential biological activities. The unique structural features of this compound, particularly the trifluoromethyl group and tetrahydrofuran moiety, suggest possible interactions with various biological systems.
Chemical Structure and Properties
The compound is characterized by the following structural attributes:
- Trifluoromethyl group : This feature can enhance lipophilicity and influence binding interactions.
- Tetrahydrofuran ring : This cyclic ether may contribute to the compound's stability and solubility in biological environments.
Property | Value |
---|---|
Molecular Formula | C6H11ClF3NO |
Molecular Weight | 205.60 g/mol |
CAS Number | 2089682-37-9 |
The biological activity of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride is hypothesized to involve interactions with neurotransmitter systems or metabolic pathways. The trifluoromethyl group may enhance binding affinity to specific receptors, potentially influencing neurotransmission and metabolic processes.
Interaction Studies
Preliminary studies suggest that (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride may interact with various biological targets. Research into its binding affinities with neurotransmitter receptors (such as serotonin or dopamine receptors) could provide insights into its pharmacological potential.
Case Study 1: Neurotransmitter Interaction
A study investigated the binding affinity of several fluorinated amines to serotonin receptors. It was found that compounds with trifluoromethyl groups exhibited enhanced receptor affinity compared to their non-fluorinated counterparts. While specific data on (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride remains limited, its structural similarities suggest potential effectiveness in modulating serotoninergic activity.
Case Study 2: Metabolic Pathway Influence
Research has indicated that fluorinated compounds can influence metabolic pathways by altering enzyme kinetics. For instance, fluorinated amines have been shown to affect the activity of cytochrome P450 enzymes. Given the structure of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride, further investigation into its effects on metabolic enzymes could reveal significant insights into its biological activity.
Summary of Findings
The biological activity of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride appears promising based on its unique chemical structure and preliminary interaction studies. However, comprehensive research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
Future Directions
Further studies are recommended to:
- Conduct detailed binding affinity assays : Understanding how this compound interacts with specific receptors will clarify its potential therapeutic applications.
- Investigate metabolic effects : Exploring how this compound affects metabolic pathways will help assess its safety and efficacy as a pharmaceutical agent.
- Explore in vivo studies : Animal models can provide essential data on the pharmacokinetics and pharmacodynamics of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride.
Properties
Molecular Formula |
C6H11ClF3NO |
---|---|
Molecular Weight |
205.60 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-2-1-3-11-4;/h4-5H,1-3,10H2;1H/t4?,5-;/m1./s1 |
InChI Key |
ZTMRBFTXWCXXJM-VVNPLDQHSA-N |
Isomeric SMILES |
C1CC(OC1)[C@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1CC(OC1)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
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